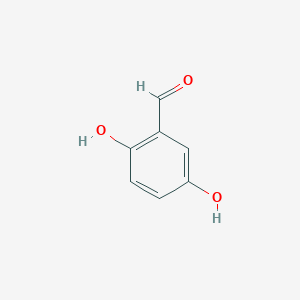

2,5-Dihydroxybenzaldehyde

Description

Gentisate aldehyde is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Geosmithia langdonii, Penicillium griseofulvum, and other organisms with data available.

structure in first source

Properties

IUPAC Name |

2,5-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-3-6(9)1-2-7(5)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFRCXCBWIQVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061601 | |

| Record name | Benzaldehyde, 2,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gentisate aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.38E+04 mg/L @ 25 °C (exp) | |

| Record name | Gentisate aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1194-98-5 | |

| Record name | 2,5-Dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIHYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q83HDS90W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gentisate aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100.00 to 103.00 °C. @ 760.00 mm Hg | |

| Record name | Gentisate aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Occurrence of 2,5-Dihydroxybenzaldehyde in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxybenzaldehyde, also known as gentisaldehyde, is a phenolic aldehyde that has garnered interest within the scientific community for its biological activities, including its role as a tyrosine kinase inhibitor and its antimicrobial properties. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its presence in various species, available quantitative data, experimental protocols for its analysis, and insights into its biosynthetic pathways.

Natural Occurrence and Quantitative Data

This compound has been identified as a natural phenol, notably in the heartwood of the golden larch, Pseudolarix amabilis. Its presence has also been detected in wine, contributing to the complex phenolic profile of this beverage. While the qualitative presence of this compound in these sources is established, specific quantitative data remains limited in publicly available literature. The table below summarizes the known plant sources.

| Plant Species | Part of Plant | Common Name | Family | Quantitative Data |

| Pseudolarix amabilis | Heartwood | Golden Larch | Pinaceae | Not specified in available literature. |

| Vitis vinifera (Grapes) | Fruit (processed into wine) | Grape | Vitaceae | Present in wine; specific concentrations not widely reported. |

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices typically involve standard phytochemical techniques for phenolic compounds. The following sections provide a generalized methodology based on common practices for the analysis of phenolic aldehydes.

Extraction of Phenolic Compounds from Plant Material

A common method for extracting phenolic compounds like this compound from solid plant material, such as heartwood, is solvent extraction.

Materials:

-

Dried and powdered plant material (e.g., Pseudolarix amabilis heartwood)

-

Methanol or ethanol (80% aqueous solution)

-

Shaker or sonicator

-

Centrifuge

-

Rotary evaporator

-

Filter paper

Procedure:

-

Mix the powdered plant material with the 80% methanol or ethanol solution in a flask. A common ratio is 1:10 (w/v).

-

Agitate the mixture using a shaker or sonicator for a specified period, for instance, 24 hours at room temperature.

-

Separate the solid material from the solvent by filtration or centrifugation.

-

Collect the supernatant (the extract).

-

The extraction process can be repeated with fresh solvent to ensure maximum recovery of the target compound.

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification

For the isolation of this compound from the crude extract, chromatographic techniques are employed.

Materials:

-

Crude plant extract

-

Silica gel for column chromatography

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Thin-layer chromatography (TLC) plates

-

Preparative High-Performance Liquid Chromatography (HPLC) system (optional)

Procedure:

-

The crude extract is adsorbed onto a small amount of silica gel.

-

The adsorbed sample is loaded onto a silica gel column.

-

The column is eluted with a solvent system of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by TLC to identify those containing this compound (visualized under UV light or with a suitable staining reagent).

-

Fractions containing the compound of interest are combined and the solvent is evaporated.

-

For higher purity, the isolated compound can be further purified using preparative HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound in plant extracts is typically performed using reverse-phase HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often used. For example, a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B). The gradient can be programmed to increase the proportion of Solvent B over time to effectively separate the compounds.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection Wavelength: this compound can be detected at its UV absorption maximum.

-

Standard Preparation: A standard solution of pure this compound is prepared in the mobile phase at known concentrations to create a calibration curve.

Procedure:

-

Prepare a calibration curve by injecting known concentrations of the this compound standard.

-

Prepare the plant extract sample by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the prepared sample into the HPLC system.

-

Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Biosynthesis in Plants

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, it is likely derived from the shikimate pathway, which is the central route for the biosynthesis of aromatic compounds in plants. The biosynthesis of benzaldehydes, in general, has been studied, and a plausible pathway for this compound can be proposed based on known enzymatic reactions.

One potential pathway involves the formation of a benzaldehyde intermediate, followed by hydroxylation reactions. The biosynthesis of benzaldehyde in some plants, like petunia, is known to occur via a β-oxidative pathway starting from L-phenylalanine.

A related compound, gentisic acid (2,5-dihydroxybenzoic acid), is known to be synthesized in plants. The biosynthesis of gentisic acid can serve as a model for the formation of the 2,5-dihydroxy substitution pattern. It is plausible that this compound could be an intermediate in the biosynthesis or degradation of gentisic acid, or be formed through a parallel pathway. The conversion of a benzoic acid to a benzaldehyde is a known enzymatic step in plants.

The key enzymatic steps would likely involve:

-

Formation of a Benzaldehyde or Benzoic Acid Precursor: This would originate from the shikimate pathway, likely through intermediates such as phenylalanine or chorismate.

-

Hydroxylation: Specific hydroxylase enzymes, likely belonging to the cytochrome P450 monooxygenase family, would be responsible for the introduction of the two hydroxyl groups at positions 2 and 5 of the benzene ring. The order of these hydroxylation events is currently unknown.

-

Reduction (if starting from a benzoic acid): A carboxyl reductase enzyme could catalyze the reduction of a dihydroxybenzoic acid intermediate to this compound.

Conclusion

This compound is a naturally occurring phenolic aldehyde with a confirmed presence in Pseudolarix amabilis and wine. While its full quantitative distribution and the specifics of its biosynthesis are still areas for further research, established phytochemical methods provide a solid framework for its extraction, isolation, and quantification. This guide offers a foundational understanding for researchers and professionals in drug development who are interested in exploring the potential of this and other plant-derived bioactive compounds. Further studies are warranted to fully characterize its natural distribution and the enzymatic machinery responsible for its production in plants, which could open avenues for its biotechnological production.

The Fungal Production of 2,5-Dihydroxybenzaldehyde: A Technical Guide to its Biosynthetic Pathway

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxybenzaldehyde, also known as gentisaldehyde, is a naturally occurring phenolic aldehyde found in various fungal species, including those of the genera Aspergillus and Penicillium. This compound and its derivatives have garnered interest in the scientific community for their potential biological activities. Understanding the intricate biosynthetic pathway of this compound is crucial for harnessing its potential through metabolic engineering and synthetic biology approaches for applications in drug development and other biotechnological fields. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound in fungi, detailing the enzymatic steps, genetic basis, and key experimental methodologies used in its elucidation.

The Core Biosynthetic Pathway: An Offshoot of Patulin Synthesis

The biosynthesis of this compound in fungi is intricately linked to the well-characterized patulin biosynthetic pathway. It represents a branch point in the early stages of this complex secondary metabolic route. The pathway commences with the foundational building blocks of acetyl-CoA and malonyl-CoA and proceeds through a series of enzymatic transformations to yield this compound.

The key enzymatic steps are as follows:

-

Formation of 6-Methylsalicylic Acid (6-MSA): The pathway is initiated by the polyketide synthase, 6-methylsalicylic acid synthase (6-MSAS) . This enzyme catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA to form 6-methylsalicylic acid.

-

Decarboxylation to m-Cresol: The subsequent step involves the decarboxylation of 6-methylsalicylic acid to produce m-cresol . This reaction is catalyzed by the enzyme 6-methylsalicylate decarboxylase (EC 4.1.1.52).[1][2][3]

-

Hydroxylation to m-Hydroxybenzyl Alcohol: The aromatic ring of m-cresol undergoes hydroxylation to form m-hydroxybenzyl alcohol . This step is believed to be catalyzed by a cytochrome P450 monooxygenase .[4]

-

Further Hydroxylation to Gentisyl Alcohol: A second hydroxylation event converts m-hydroxybenzyl alcohol into gentisyl alcohol (2,5-dihydroxybenzyl alcohol). Evidence suggests that this reaction is also catalyzed by a cytochrome P450-dependent monooxygenase system.[4]

-

Oxidation to this compound: The final step in this specific branch of the pathway is the oxidation of the alcohol group of gentisyl alcohol to an aldehyde, yielding This compound . This transformation is carried out by a dehydrogenase.

Genetic Basis: The Patulin Biosynthetic Gene Cluster

The genes encoding the enzymes responsible for the synthesis of this compound are located within the patulin biosynthetic gene cluster . This cluster has been identified and sequenced in several fungal species, including Penicillium expansum and Aspergillus clavatus.[5][6][7][8] The cluster comprises a set of co-regulated genes that orchestrate the entire patulin pathway.

While the function of every gene in the cluster is not yet fully elucidated, key genes associated with the early steps of the pathway have been identified. For instance, the gene encoding 6-methylsalicylic acid synthase is a central component of this cluster. The genes responsible for the subsequent decarboxylation, hydroxylation, and oxidation steps are also located within this cluster, and their expression is coordinately regulated with the other patulin biosynthesis genes.[9]

Quantitative Data

Detailed quantitative data for each enzymatic step in the biosynthesis of this compound is not extensively available in the literature. However, some studies on the patulin pathway provide insights into the overall efficiency and regulation. The production of patulin, and by extension its intermediates, is influenced by various environmental factors.

| Enzyme/Reaction | Substrate | Product | Fungal Species | Km | Vmax | Notes |

| m-Hydroxybenzyl Alcohol Hydroxylase | m-Hydroxybenzyl Alcohol | Gentisyl Alcohol | Penicillium patulum | 15 µM | Not Reported | Requires oxygen and NADPH; inhibited by carbon monoxide, suggesting a cytochrome P-450-type reaction.[4] |

This table will be updated as more quantitative data becomes available through ongoing research.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of classical biochemical techniques and modern molecular biology approaches.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors through a biosynthetic pathway.[10][11]

Protocol Outline for Stable Isotope Labeling:

-

Precursor Selection: Choose a stable isotope-labeled precursor, such as 13C-labeled acetate or a specific intermediate like 13C-labeled m-cresol.

-

Fungal Culture: Grow the fungal strain of interest in a defined medium.

-

Precursor Feeding: Introduce the labeled precursor to the fungal culture at a specific growth phase.

-

Metabolite Extraction: After a defined incubation period, harvest the fungal mycelium and/or culture broth and perform a metabolite extraction using an appropriate solvent system (e.g., ethyl acetate).

-

Analysis: Analyze the extracted metabolites using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation and position of the isotopic label in the target molecule (this compound) and its intermediates. This provides direct evidence for the precursor-product relationships in the pathway.

Enzyme Assays

Characterizing the enzymes involved in the pathway requires specific assays to measure their activity.

Example Protocol for 6-Methylsalicylate Decarboxylase Assay:

-

Enzyme Preparation: Prepare a crude cell-free extract or a purified enzyme fraction from the fungus grown under conditions that induce the patulin pathway.

-

Reaction Mixture: Set up a reaction mixture containing a suitable buffer, the enzyme preparation, and the substrate, 6-methylsalicylic acid.

-

Incubation: Incubate the reaction at an optimal temperature and for a specific duration.

-

Product Detection: Stop the reaction and quantify the formation of the product, m-cresol. This can be achieved using High-Performance Liquid Chromatography (HPLC) with a UV detector, or through spectrophotometric methods.[12]

Heterologous Expression of Biosynthetic Genes

To definitively determine the function of a specific gene within the patulin cluster, it can be expressed in a heterologous host that does not naturally produce the compound.[13][14][15]

Workflow for Heterologous Expression:

-

Gene Cloning: Isolate the target gene (e.g., the putative decarboxylase gene) from the genomic DNA of the producing fungus.

-

Vector Construction: Clone the gene into an appropriate expression vector suitable for the chosen heterologous host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae).

-

Transformation: Introduce the expression vector into the heterologous host.

-

Expression and Analysis: Culture the transformed host under inducing conditions and analyze the culture broth for the presence of the expected product by feeding the relevant substrate.

Quantification of Pathway Intermediates by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of secondary metabolites and their intermediates.[16][17][18][19][20]

General HPLC Protocol for Intermediate Analysis:

-

Sample Preparation: Extract the metabolites from the fungal culture as described above. The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering compounds.

-

Chromatographic Separation: Inject the prepared sample onto an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).

-

Mobile Phase: Use a gradient or isocratic mobile phase, typically a mixture of acidified water and an organic solvent like acetonitrile or methanol, to achieve optimal separation of the compounds of interest.

-

Detection: Detect the eluting compounds using a Diode Array Detector (DAD) or a UV detector set at the appropriate wavelength for the intermediates.

-

Quantification: Quantify the intermediates by comparing their peak areas to those of authentic standards of known concentrations.

Visualizations

Biosynthetic Pathway of this compound

Caption: Enzymatic conversion of acetyl-CoA and malonyl-CoA to this compound.

Experimental Workflow for Pathway Elucidation

References

- 1. 6-Methylsalicylic acid (2,6-cresotic acid) decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-methylsalicylate decarboxylase - Wikipedia [en.wikipedia.org]

- 3. ENZYME - 4.1.1.52 6-methylsalicylate decarboxylase [enzyme.expasy.org]

- 4. Patulin biosynthesis: the metabolism of m-hydroxybenzyl alcohol and m-hydroxybenzaldehyde by particulate preparations from Penicillium patulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dissection of patulin biosynthesis, spatial control and regulation mechanism in Penicillium expansum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. Aggressiveness and Patulin Production in Penicillium expansum Multidrug Resistant Strains with Different Expression Levels of MFS and ABC Transporters, in the Presence or Absence of Fludioxonil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 11. Combining Stable Isotope Labeling and Molecular Networking for Biosynthetic Pathway Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Heterologous expression and characterization of processing α-glucosidase I from Aspergillus brasiliensis ATCC 9642 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Heterologous expression and characterisation of the Aspergillus aspartic protease involved in the hydrolysis and decolorisation of red-pigmented proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The validated and sensitive HPLC-DAD method for determination of patulin in strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,5-Dihydroxybenzaldehyde: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,5-Dihydroxybenzaldehyde (CAS No: 1194-98-5), a vital intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document consolidates Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data into a single, accessible resource. Detailed experimental protocols for acquiring this data are provided, alongside interpretations to facilitate structural elucidation and characterization.

Introduction

This compound, also known as Gentisaldehyde, is an aromatic organic compound with the formula C₇H₆O₃. Its structure, featuring a benzene ring substituted with two hydroxyl (-OH) groups and an aldehyde (-CHO) group, makes it a valuable precursor in the synthesis of various pharmaceutical agents, dyes, and polymers. Accurate and thorough characterization of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. Spectroscopic techniques are the cornerstone of this characterization, providing unambiguous data on the molecular structure and electronic properties. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz instrument.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse-acquire sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

¹H NMR Data

The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1] Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.18 | Singlet | 1H | Phenolic OH |

| 10.02 | Singlet | 1H | Aldehyde CHO |

| 9.17 | Singlet | 1H | Phenolic OH |

| 7.01 - 6.95 | Multiplet | 2H | Aromatic CH |

| 6.84 | Doublet (d) | 1H | Aromatic CH |

Interpretation: The spectrum clearly shows the aldehydic proton as a singlet at 10.02 ppm. The two phenolic hydroxyl protons appear as distinct singlets at 10.18 and 9.17 ppm, indicating slow exchange with the solvent. The aromatic region displays signals for the three protons on the benzene ring.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Prediction based on computational models.

| Chemical Shift (δ) ppm | Assignment |

| 191.5 | C=O (Aldehyde) |

| 154.0 | C-OH |

| 151.0 | C-OH |

| 125.0 | Aromatic C |

| 121.5 | Aromatic CH |

| 119.0 | Aromatic CH |

| 116.0 | Aromatic CH |

Interpretation: The aldehydic carbonyl carbon is predicted to be the most downfield signal, around 191.5 ppm. The two carbons attached to the hydroxyl groups are expected in the 150-155 ppm range. The remaining four signals correspond to the other aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational transitions within a molecule, providing a characteristic "fingerprint" and identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and H₂O).

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Data

The following data is an interpretation of the major absorption bands observed in the gas-phase IR spectrum of this compound available from the NIST Chemistry WebBook.[2][3]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (phenolic, hydrogen-bonded) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1650 | Strong | C=O stretch (aldehyde, conjugated) |

| ~1590, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (phenol) |

| ~850-800 | Strong | C-H bend (aromatic, out-of-plane) |

Interpretation: The broad band around 3400 cm⁻¹ is characteristic of the hydroxyl groups. The strong absorption at ~1650 cm⁻¹ confirms the presence of the conjugated aldehyde carbonyl group. The pair of medium peaks at ~2850 and ~2750 cm⁻¹ (Fermi doublet) is a classic indicator of an aldehyde C-H stretch. The absorptions in the 1600-1450 cm⁻¹ region are typical for aromatic C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as methanol or ethanol.

-

Sample Preparation: Prepare a dilute stock solution of this compound of a known concentration. From this, prepare a series of dilutions to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference and sample holders and run a baseline correction over the desired wavelength range (e.g., 200-600 nm).

-

Sample Measurement: Replace the blank in the sample holder with a cuvette containing the sample solution. Scan the spectrum to identify the wavelength(s) of maximum absorbance (λmax).

UV-Vis Data

While specific experimental data for this compound is not widely published, the expected absorption maxima can be predicted based on its structure.

Table 4: Expected UV-Vis Absorption Maxima for this compound in Methanol

| Expected λmax (nm) | Electronic Transition | Chromophore |

| ~260-280 | π → π | Benzene ring |

| ~330-350 | π → π / n → π* | Conjugated system (Benzene + C=O) |

Interpretation: The structure contains two main chromophores: the benzene ring and the carbonyl group, which are in conjugation. This extended conjugation is expected to result in two primary absorption bands. The first, typically more intense band, arises from a π → π* transition of the substituted aromatic system. A second, lower intensity band at a longer wavelength is expected due to both π → π* and the weaker n → π* transitions involving the non-bonding electrons of the carbonyl oxygen and the conjugated system. The exact positions of these maxima are sensitive to the solvent used.[4][5]

Spectroscopic Analysis Workflow

The logical flow for the characterization of a compound like this compound using multiple spectroscopic techniques is illustrated below.

Caption: General workflow for molecular structure characterization.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dihydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dihydroxybenzaldehyde (CAS RN: 1194-98-5), a naturally occurring phenolic aldehyde.[1] This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physicochemical Data

This compound, also known as Gentisaldehyde, is a yellow to khaki-green crystalline powder.[2] It is recognized as a useful building block in organic synthesis and has been identified as a tyrosine kinase inhibitor.[1][2]

Quantitative Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₃ | [3][4][5] |

| Molecular Weight | 138.12 g/mol | [4][5][6] |

| Melting Point | 97-103 °C | [1][2][6][7] |

| Boiling Point | ~213.5-277 °C (estimated) | [1][2][7] |

| Density | ~1.267-1.409 g/cm³ (estimated) | [2][7][8] |

| Water Solubility | 1.38 x 10⁴ mg/L at 25 °C | [1][6] |

| pKa | 8.89 ± 0.18 (Predicted) | [2] |

| LogP (o/w) | 0.54 - 1.2 | [1][6] |

| Vapor Pressure | 0.003 mmHg at 25 °C (estimated) | [1][8] |

| Flash Point | 135.1 °C (estimated) | [1][8] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR: Proton NMR spectra are available and provide information on the hydrogen environments in the molecule.[7][9][10]

-

¹³C NMR: Carbon-13 NMR spectra are also available, detailing the carbon framework of the compound.[7][10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the hydroxyl (O-H), aldehyde (C-H and C=O), and aromatic (C=C) functional groups.[7][12][13] Key absorptions are observed in the ranges of 3200-3400 cm⁻¹ (O-H, phenol), 2877 and 2730 cm⁻¹ (C-H, aldehyde), and 1650 cm⁻¹ (C=O, aldehyde).[7]

-

UV-Vis Spectroscopy: The UV-Vis spectrum for the related compound 2,5-dihydroxybenzoic acid shows absorption maxima at 214 nm, 236 nm, and 334 nm, which can provide a reference for this compound.[14]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound via Microwave Irradiation

This protocol describes a method for the synthesis of this compound from a phenol derivative and paraformaldehyde using microwave irradiation.[7][15]

-

Reaction Setup: In a suitable vessel, combine the phenol derivative (12 mmol), dry paraformaldehyde (80 mmol), and nanocrystalline MgO (2.5 mmol, 0.1 g).[7][15]

-

Microwave Irradiation: Expose the mixture to microwave irradiation at a power of 650 W.[7][15]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (8:2).[7][15]

-

Workup: Upon completion, add 100 mL of 15% (w/w) sulfuric acid to the reaction mixture and heat at 50 °C for 15 minutes.[7][15]

-

Extraction: Cool the mixture to room temperature and extract the product with dichloromethane (2 x 50 mL).[7][15]

-

Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.[7][15]

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of n-hexane:ethyl acetate (from 95:5 to 70:30).[7][15]

Determination of Melting Point (Capillary Method)

The melting point is a critical parameter for assessing the purity of a crystalline solid like this compound. The following is a generalized protocol using a melting point apparatus.[16][17][18]

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[19]

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of about 1-3 mm.[17][20]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[17][18]

-

Rapid Heating (Optional): For an unknown compound, first heat the sample rapidly to determine an approximate melting range. Allow the apparatus to cool before proceeding.[18]

-

Slow Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[17][18]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[16][18]

Determination of Aqueous Solubility (Shake-Flask Method)

This method is suitable for determining the solubility of substances like this compound, which has a solubility greater than 0.01 g/L.[21]

-

Preparation: Add an excess amount of solid this compound to a known volume of purified water in a flask. The presence of undissolved solid is necessary to ensure saturation is reached.[22]

-

Equilibration: Seal the flask and agitate it (e.g., using a shaker bath) at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[21][22]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous solution from the excess solid. This can be achieved by temperature-controlled centrifugation or filtration.[21] It is critical to avoid temperature changes during this step.

-

Analysis: Accurately measure the concentration of this compound in the clear, saturated aqueous solution using a validated analytical method, such as HPLC with UV detection.[21]

-

Calculation: Express the solubility in appropriate units, such as mg/L or mol/L.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Experimental Workflow: Synthesis and Purification

This diagram outlines the general workflow for the synthesis and subsequent purification of this compound.

Signaling Pathway: Tyrosine Kinase Inhibition

As a tyrosine kinase inhibitor, this compound can interfere with cellular signaling pathways that are often implicated in cell proliferation and survival. This diagram illustrates a simplified, generic receptor tyrosine kinase (RTK) pathway and the point of inhibition.

References

- 1. This compound, 1194-98-5 [thegoodscentscompany.com]

- 2. This compound CAS#: 1194-98-5 [amp.chemicalbook.com]

- 3. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound (CAS 1194-98-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C7H6O3 | CID 70949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. This compound(1194-98-5) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound [webbook.nist.gov]

- 13. This compound(1194-98-5) IR Spectrum [m.chemicalbook.com]

- 14. UV-Vis Spectrum of 2,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. pennwest.edu [pennwest.edu]

- 17. Determination of Melting Point [wiredchemist.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. westlab.com [westlab.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. orbit.dtu.dk [orbit.dtu.dk]

- 22. lup.lub.lu.se [lup.lub.lu.se]

Solubility of 2,5-Dihydroxybenzaldehyde in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dihydroxybenzaldehyde (also known as gentisaldehyde) in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, organic synthesis, and various research contexts. This document presents available quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow diagram to illustrate the experimental process.

Core Data Presentation: Solubility of this compound

The following table summarizes the known quantitative and qualitative solubility of this compound in a range of common solvents. The data has been compiled from various chemical databases and scientific literature.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Temperature (°C) |

| Polar Protic Solvents | |||||

| Water | H₂O | 18.02 | 100 | 13.8 g/L[1][2] | 25[1][2] |

| Methanol | CH₃OH | 32.04 | 64.7 | Soluble | Not Specified |

| Ethanol | C₂H₅OH | 46.07 | 78.4 | ≥ 20.6 mg/mL[3] | Not Specified |

| Polar Aprotic Solvents | |||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | ≥ 26 mg/mL[3] | Not Specified |

| Acetone | C₃H₆O | 58.08 | 56 | Soluble | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | Soluble | Not Specified |

| Nonpolar Solvents | |||||

| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | Soluble | Not Specified |

| Chloroform | CHCl₃ | 119.38 | 61.2 | Soluble | Not Specified |

| Toluene | C₇H₈ | 92.14 | 110.6 | Sparingly Soluble | Not Specified |

| Hexane | C₆H₁₄ | 86.18 | 68 | Insoluble | Not Specified |

Note: "Soluble" indicates that the source material qualitatively describes the compound as soluble without providing a specific quantitative value. Further experimental validation is recommended for precise solubility determination in these solvents.

Experimental Protocol: Gravimetric Determination of Solubility

The following protocol outlines a reliable gravimetric method for determining the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute in a known volume of the solvent.[4][5]

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or beakers

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Periodically check to confirm that undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed evaporation dish. Record the exact volume of the filtrate.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its melting point of 97-99 °C is recommended, e.g., 60-70 °C). Ensure the oven is in a well-ventilated area or fume hood.

-

Continue drying until all the solvent has evaporated.

-

Transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained (i.e., the difference between consecutive weighings is negligible).

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Express the solubility in the desired units (e.g., g/L, mg/mL).

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtrate (L))

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

The Crystal Structure of 2,5-Dihydroxybenzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of 2,5-Dihydroxybenzaldehyde (gentisaldehyde), a naturally occurring phenolic compound with known biological activities. This document details its crystallographic parameters, experimental protocols for its synthesis and crystallization, and explores its interactions within biological systems.

Crystal Structure and Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a planar molecular conformation.[1] The crystal packing is primarily influenced by intermolecular hydrogen bonding, leading to the formation of a three-dimensional network.

The crystallographic data for this compound is summarized in the table below. The structure was resolved in the orthorhombic space group P2₁2₁2₁ at a temperature of 173 K.[1] Notably, the asymmetric unit contains two independent molecules.[1]

| Parameter | Value | Reference |

| Empirical Formula | C₇H₆O₃ | [1] |

| Molecular Weight | 138.12 g/mol | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

| Temperature | 173(2) K | [1] |

| Molecules per Asymmetric Unit | 2 | [1] |

Intermolecular and Intramolecular Interactions:

The molecular arrangement in the crystal lattice is stabilized by a network of hydrogen bonds. A key feature is the presence of an intramolecular hydrogen bond between the hydroxyl group at position 2 and the adjacent aldehyde group.[1] Additionally, intermolecular O—H···O hydrogen bonds are observed, where each hydroxyl group acts as a donor to a single acceptor atom, contributing to the formation of a robust three-dimensional structure.[1]

Experimental Protocols

This section details the methodologies for the synthesis and crystallization of this compound.

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. Below are summaries of two distinct methods.

Method 1: Microwave-Assisted Synthesis [2][3]

This method utilizes a phenol derivative and paraformaldehyde under microwave irradiation.

-

Reaction Setup: A mixture of a phenol derivative (12 mmol), dry paraformaldehyde (80 mmol), and nanocrystalline MgO (2.5 mmol, 0.1 g) is prepared.

-

Microwave Irradiation: The mixture is subjected to microwave irradiation at 650 W. The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2).

-

Hydrolysis: Upon completion, 100 mL of 15% (w/w) sulfuric acid is added to the reaction mixture, which is then heated to 50 °C for 15 minutes.

-

Extraction: The reaction mixture is cooled to room temperature and the product is extracted with dichloromethane (2 x 50 mL).

-

Drying and Purification: The combined organic layers are dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography.

Method 2: Synthesis from p-Dimethoxybenzene

This is a multi-step synthesis involving bromination, Grignard reaction, and demethylation.

-

Bromination: p-Dimethoxybenzene is brominated to yield the corresponding bromo-derivative.

-

Grignard Reaction: The bromo-derivative is then converted to a Grignard reagent.

-

Formylation and Demethylation: The Grignard reagent undergoes a formylation reaction followed by demethylation to yield this compound.

Crystallization

Single crystals of this compound suitable for X-ray diffraction can be obtained by recrystallization.

-

Dissolution: Commercially available this compound (1.38 g) is dissolved in toluene (20 ml) with heating.[1]

-

Cooling: The solution is allowed to cool slowly to room temperature.

-

Crystal Formation: Crystals form upon slow evaporation of the solvent.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antimicrobial and tyrosine kinase inhibitory effects.[4][5]

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various pathogens, including Mycobacterium avium subsp. paratuberculosis and Staphylococcus aureus.[3][6] The proposed mechanism of action involves the disruption of the bacterial cell membrane. It is believed to integrate into the lipid monolayer of the cell membrane, leading to the formation of aggregates, reduced packing efficiency of lipids, and increased membrane fluidity.[2] This disruption of the membrane integrity ultimately leads to bacterial cell death.

Tyrosine Kinase Inhibition

This compound has been identified as a tyrosine kinase inhibitor.[4][5] Tyrosine kinases are crucial enzymes involved in cellular signaling pathways that regulate cell growth, differentiation, and survival. The inhibition of these enzymes is a key strategy in the development of targeted cancer therapies. While the specific tyrosine kinases inhibited by this compound and the detailed signaling pathways it modulates are subjects of ongoing research, the general mechanism of tyrosine kinase inhibitors involves blocking the phosphorylation of downstream substrates, thereby interrupting the signaling cascade.

This technical guide provides a foundational understanding of the crystal structure and related properties of this compound. The detailed experimental protocols and insights into its biological activities offer valuable information for researchers in medicinal chemistry, materials science, and drug development. Further investigation into its specific interactions with biological targets will continue to unveil its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | Anti-infection | Antibacterial | TargetMol [targetmol.com]

- 3. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]

- 4. This compound | C7H6O3 | CID 70949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 1194-98-5 [thegoodscentscompany.com]

- 6. medchemexpress.com [medchemexpress.com]

The Enigmatic Role of 2,5-Dihydroxybenzaldehyde in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxybenzaldehyde, also known as gentisaldehyde, is a phenolic aldehyde that has been identified as a secondary metabolite in various microorganisms, including fungi of the Penicillium genus and bacteria such as Escherichia coli.[1][2] While its potent antimicrobial and antioxidant properties have garnered significant attention, its precise role within the metabolic landscape of these organisms remains a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of this compound as a microbial metabolite, detailing its proposed biosynthetic and degradation pathways, known physiological effects, and methodologies for its study.

Introduction

Microorganisms are prolific producers of a vast array of secondary metabolites, many of which possess unique biological activities. Among these, phenolic compounds represent a significant class with diverse applications in medicine and industry. This compound is one such compound, characterized by a benzene ring substituted with two hydroxyl groups and a formyl group. Its presence in microbial cultures suggests specific enzymatic machinery for its synthesis and degradation, pointing to a defined physiological role. This document aims to consolidate the available technical information on this compound in a microbial context, serving as a resource for researchers in natural product discovery, microbial biotechnology, and drug development.

Biosynthesis of this compound

The complete biosynthetic pathway for this compound in microorganisms has not been fully elucidated. However, based on the known metabolism of related aromatic compounds, a plausible pathway can be proposed, likely originating from the shikimate pathway. One hypothesized route involves the precursor gentisic acid (2,5-dihydroxybenzoic acid).

A key enzyme in this proposed pathway would be a gentisate decarboxylase , which would catalyze the removal of the carboxyl group from gentisic acid to yield hydroquinone. While a direct conversion to this compound is not explicitly documented, a related enzymatic activity could be involved. Another possibility is the hydroxylation of a salicylate precursor. For instance, the enzyme salicylate 5-hydroxylase , which converts salicylate to gentisate, has been identified in some bacteria.[3][4] This gentisate could then be a downstream precursor.

dot graph "Biosynthesis_of_2_5_Dihydroxybenzaldehyde" { layout=dot; rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Shikimate Pathway" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chorismate"; "Salicylate"; "Gentisic Acid (2,5-Dihydroxybenzoic Acid)" [fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Shikimate Pathway" -> "Chorismate"; "Chorismate" -> "Salicylate" [label="Multiple Steps"]; "Salicylate" -> "Gentisic Acid (2,5-Dihydroxybenzoic Acid)" [label="Salicylate 5-Hydroxylase"]; "Gentisic Acid (2,5-Dihydroxybenzoic Acid)" -> "this compound" [label="Hypothesized Decarboxylation/Reduction", style=dashed]; } Hypothesized biosynthetic pathway of this compound.

Degradation of this compound

The microbial degradation of this compound is thought to proceed through the gentisate pathway , a catabolic route for various aromatic compounds. While a specific "gentisaldehyde dehydrogenase" has not been fully characterized, the initial step would likely involve the oxidation of the aldehyde group to a carboxylic acid, yielding gentisic acid. This reaction would be catalyzed by an aldehyde dehydrogenase .[2][5]

Once formed, gentisic acid is cleaved by gentisate 1,2-dioxygenase to produce maleylpyruvate.[6][7] Maleylpyruvate is then isomerized to fumarylpyruvate by maleylpyruvate isomerase . Finally, fumarylpyruvate hydrolase cleaves fumarylpyruvate into fumarate and pyruvate, which are central metabolites that can enter the Krebs cycle.[6] Gene clusters encoding the enzymes of the gentisate catabolic pathway have been identified in various bacteria, including Rhodococcus and Pseudomonas species.[3][6][8]

dot graph "Degradation_of_2_5_Dihydroxybenzaldehyde" { layout=dot; rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"this compound" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Gentisic Acid"; "Maleylpyruvate"; "Fumarylpyruvate"; "Fumarate + Pyruvate"; "Krebs Cycle" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"this compound" -> "Gentisic Acid" [label="Aldehyde Dehydrogenase (hypothesized)"]; "Gentisic Acid" -> "Maleylpyruvate" [label="Gentisate 1,2-Dioxygenase"]; "Maleylpyruvate" -> "Fumarylpyruvate" [label="Maleylpyruvate Isomerase"]; "Fumarylpyruvate" -> "Fumarate + Pyruvate" [label="Fumarylpyruvate Hydrolase"]; "Fumarate + Pyruvate" -> "Krebs Cycle"; } Proposed degradation pathway of this compound via the gentisate pathway.

Physiological Role and Biological Activity

The most well-documented physiological effect of this compound is its antimicrobial activity against a range of microorganisms.

Antimicrobial Activity

This compound has demonstrated significant inhibitory effects against various pathogenic bacteria. Notably, it exhibits activity against Staphylococcus aureus, including strains associated with bovine mastitis.[9][10][11][12]

| Microorganism | Activity | Concentration | Reference |

| Staphylococcus aureus (bovine mastitis isolates) | MIC50 | 500 mg/L | [9][10][11][12] |

| Staphylococcus aureus (bovine mastitis isolates) | MIC90 | 1000 mg/L | [11] |

| Mycobacterium avium subsp. paratuberculosis | Growth inhibition | - | [9] |

Antioxidant Activity

As a phenolic compound, this compound is expected to possess antioxidant properties due to its ability to scavenge free radicals. This activity is beneficial for the producing microorganism in combating oxidative stress.

Potential Role in Quorum Sensing

While direct evidence is currently limited, other structurally related benzaldehydes have been shown to interfere with quorum sensing (QS) systems in bacteria like Pseudomonas aeruginosa.[12][13] QS is a cell-to-cell communication mechanism that regulates virulence and biofilm formation. It is plausible that this compound could also function as a QS inhibitor, which would represent a significant aspect of its physiological role and a promising avenue for drug development.

Fungal Development

In fungi, secondary metabolism is often linked to morphological differentiation and development.[14][15] The production of this compound by Penicillium species may be associated with specific developmental stages, such as sporulation or interactions with other microorganisms. However, specific studies on the effect of this compound on fungal morphology are still needed.

Experimental Protocols

Extraction of this compound from Fungal Culture

This protocol provides a general framework for the liquid-liquid extraction of phenolic compounds from a fungal fermentation broth. Optimization may be required depending on the specific fungal strain and culture conditions.

Materials:

-

Fungal culture broth

-

Ethyl acetate (or other suitable organic solvent like 1-butanol)[3]

-

Separatory funnel

-

Rotary evaporator

-

Anhydrous sodium sulfate

Procedure:

-

Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Transfer the cell-free supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate to the separatory funnel.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The organic layer (top) will contain the extracted compounds.

-

Drain the aqueous layer (bottom) and collect the organic layer.

-

Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.

-

Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

-

Filter to remove the sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C to avoid degradation of the compound.

-

The resulting crude extract can be used for further analysis.

dot graph "Extraction_Workflow" { layout=dot; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Fungal Culture" -> "Filtration/Centrifugation"; "Filtration/Centrifugation" -> "Cell-free Supernatant"; "Cell-free Supernatant" -> "Liquid-Liquid Extraction\n(with Ethyl Acetate)"; "Liquid-Liquid Extraction\n(with Ethyl Acetate)" -> "Organic Phase"; "Organic Phase" -> "Drying (Na2SO4)"; "Drying (Na2SO4)" -> "Filtration"; "Filtration" -> "Concentration (Rotary Evaporator)"; "Concentration (Rotary Evaporator)" -> "Crude Extract" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; } Workflow for the extraction of this compound from fungal culture.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound using HPLC with UV detection. Specific parameters should be optimized for the available instrumentation and sample matrix.

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective for separating phenolic compounds. A starting concentration of 10-20% acetonitrile, increasing to 80-90% over 20-30 minutes, can be a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Approximately 280-320 nm, to be optimized based on the UV spectrum of a this compound standard.

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a standard curve for quantification.

Sample Preparation:

-

Dissolve the crude extract in a known volume of the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound in purified extracts.

Sample Preparation:

-

Purify the compound from the crude extract using techniques such as column chromatography or preparative HPLC.

-

Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire 1H NMR and 13C NMR spectra.

-

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be used to confirm the structure and assign all proton and carbon signals.

Conclusion and Future Perspectives

This compound represents a microbial metabolite of significant interest due to its pronounced antimicrobial activity. While its production by common microorganisms like Penicillium and E. coli is established, a detailed understanding of its biosynthesis, degradation, and broader physiological roles is still emerging. The proposed metabolic pathways, based on the well-characterized gentisate pathway, provide a solid foundation for future research.

Key areas for future investigation include:

-

Elucidation of the complete biosynthetic and degradation pathways through genetic and enzymatic studies. The identification and characterization of the specific enzymes, such as a gentisaldehyde dehydrogenase or a gentisate decarboxylase, are crucial.

-

Identification and characterization of the corresponding gene clusters will enable metabolic engineering efforts to enhance the production of this compound.

-

Investigation of its role in cell-to-cell communication , particularly its potential as a quorum sensing inhibitor.

-

Exploration of its full pharmacological potential , including its mechanism of action as an antimicrobial agent and its potential applications in drug development.

A deeper understanding of the metabolic and physiological significance of this compound in microorganisms will undoubtedly unlock new opportunities for its application in biotechnology and medicine.

References

- 1. Global analysis of biosynthetic gene clusters reveals vast potential of secondary metabolite production in Penicillium species [research.chalmers.se]

- 2. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Metabolic and pharmacological profiling of Penicillium claviforme by a combination of experimental and bioinformatic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and Characterization of an Aldehyde Dehydrogenase Encoded by the aldB Gene of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and biochemical characterization of aldehyde dehydrogenase 12, the last enzyme of proline catabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Engineering a Synthetic Pathway for Gentisate in Pseudomonas Chlororaphis P3 [frontiersin.org]

- 8. Metabonomic analysis reveals correlations between mycotoxins and secondary metabolites in Penicillium expansum cultures via time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Fungal interactions induce changes in hyphal morphology and enzyme production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 2,5-Dihydroxybenzaldehyde and Diamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from 2,5-dihydroxybenzaldehyde are a class of organic compounds that have garnered significant interest in various scientific fields, including medicinal chemistry and materials science. The presence of the azomethine (-C=N-) group, along with the hydroxyl moieties, allows for the formation of stable metal complexes and imparts a range of biological activities. These compounds are typically synthesized through the condensation reaction of this compound with a primary diamine. This document provides detailed protocols for the synthesis of three such Schiff bases: N,N′-Bis(2,5-dihydroxybenzylidene)-4,4′-diaminodiphenylmethane (DHDPM), N,N′-Bis(2,5-dihydroxybenzylidene)-1,2-diaminoethane (DHSalen), and N,N′-Bis(2,5-dihydroxybenzylidene)-1,3-phenylenedimethanamine (DHSalomphen). Additionally, it summarizes their characterization data and potential applications, with a focus on their antimicrobial properties.

Data Presentation

Table 1: Synthesis and Physicochemical Properties of Schiff Bases

| Compound Name | Abbreviation | Diamine Used | Yield (%) | Melting Point (°C) | Color |

| N,N′-Bis(2,5-dihydroxybenzylidene)-4,4′-diaminodiphenylmethane | DHDPM | 4,4′-Diaminodiphenylmethane | 88 | 280 | Orange |

| N,N′-Bis(2,5-dihydroxybenzylidene)-1,2-diaminoethane | DHSalen | 1,2-Diaminoethane | 95 | 260 | Dark Yellow |

| N,N′-Bis(2,5-dihydroxybenzylidene)-1,3-phenylenedimethanamine | DHSalomphen | 1,3-Phenylenedimethanamine | 90 | 177 | Bright Orange |

Table 2: Spectroscopic Data for Synthesized Schiff Bases[1]

| Compound | IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) - CH=N (s, 2H) | ¹H NMR (δ, ppm) - Ar-OH (s, 2H) | ¹H NMR (δ, ppm) - Ar-H |

| DHDPM | 1653 | 8.80 | 9.66 (m), 12.34 (s) | 6.76–7.27 (m, 12H), 7.21 (s, 2H) |

| DHSalen | 1642 | 8.46 | 9.55 (m), 11.50 (s) | 7.01 (m, 4H), 7.33 (s, 2H) |

| DHSalomphen | 1639 | 8.69 | 9.57 (m), 12.50 (s) | 6.84 (m, 12H), 7.05 (s, 1H), 7.15–7.50 (d, 3H), 7.35 (s, 2H) |

¹H NMR spectra were recorded in DMSO-d₆.

Table 3: Antimicrobial Activity (MIC, µg/mL) of Structurally Similar Schiff Bases

Note: The following data is for Schiff bases derived from substituted benzaldehydes and various amines, as specific MIC values for DHDPM, DHSalen, and DHSalomphen were not available in the reviewed literature. This table is for illustrative purposes to demonstrate the potential antimicrobial activity of this class of compounds.

| Compound Type | Staphylococcus aureus | Escherichia coli | Reference |

| Isatin Schiff Bases | - | - | [General reference for antimicrobial activity of Schiff bases] |

| Pyrene-based Schiff Bases | - | - | [General reference for antimicrobial activity of Schiff bases] |

| Bis indole-based Schiff Bases | 34 | 37 | [General reference for antimicrobial activity of Schiff bases] |

| 4-(((8-hydroxyquinolin-2-yl)methylene)amino)-... | 12.5 | - | [General reference for antimicrobial activity of Schiff bases] |

Experimental Protocols

General Synthesis of Schiff Bases

The synthesis of the Schiff base ligands involves the condensation reaction between this compound and the respective diamine in ethanol.[1]

Materials:

-

This compound

-

4,4′-Diaminodiphenylmethane

-

1,2-Diaminoethane

-

1,3-Phenylenedimethanamine

-

Ethanol (absolute)

-

Methanol

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Filtration apparatus

-

Vacuum desiccator

Protocol for N,N′-Bis(2,5-dihydroxybenzylidene)-4,4′-diaminodiphenylmethane (DHDPM): [2]

-

Dissolve this compound (1.38 g, 0.01 mol) in 25 mL of ethanol in a round-bottom flask.

-

To this solution, add a solution of 4,4′-diaminodiphenylmethane (0.99 g, 0.005 mol) in 25 mL of ethanol dropwise with continuous stirring.

-

Reflux the reaction mixture for 3 hours.

-

An orange precipitate of DHDPM will form.

-

Allow the mixture to cool to room temperature.

-

Filter the precipitate and wash it with ethanol.

-

Purify the obtained ligand by flash chromatography (CombiFlash, MeOH/hexane 1:4).

-

Recrystallize the purified product and dry it in a vacuum desiccator.

Protocol for N,N′-Bis(2,5-dihydroxybenzylidene)-1,2-diaminoethane (DHSalen): [2]

-

Dissolve this compound (1.38 g, 0.01 mol) in 25 mL of ethanol in a round-bottom flask.

-

Add a solution of 1,2-diaminoethane (0.30 g, 0.005 mol) in 25 mL of ethanol dropwise to the aldehyde solution while stirring.

-

Reflux the mixture for 3 hours, during which a dark yellow precipitate will form.

-

After cooling, filter the precipitate and wash thoroughly with ethanol.

-

Purify the product by flash chromatography (CombiFlash, MeOH/hexane 1:4).

-

Recrystallize and dry the final product in a vacuum desiccator.

Protocol for N,N′-Bis(2,5-dihydroxybenzylidene)-1,3-phenylenedimethanamine (DHSalomphen): [2]

-

In a round-bottom flask, dissolve this compound (1.38 g, 0.01 mol) in 25 mL of ethanol.

-

Slowly add a solution of 1,3-phenylenedimethanamine (0.68 g, 0.005 mol) in 25 mL of ethanol to the stirred aldehyde solution.

-

Heat the mixture to reflux for 3 hours. A bright orange precipitate will be observed.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitate by filtration and wash with ethanol.

-